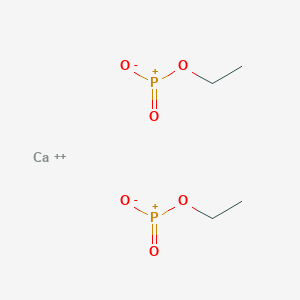
Calcium diethyl diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium diethyl diphosphonate is a member of the bisphosphonate family, which are compounds characterized by two phosphonate (P-C-P) groups. These compounds are known for their high affinity for bone mineral and their ability to inhibit bone resorption. This compound is used in various medical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium diethyl diphosphonate typically involves the reaction of diethyl phosphite with calcium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction can be represented as follows:
2(C2H5O)2P(O)H+CaCl2→Ca[(C2H5O)2P(O)2]2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crystallization step is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Calcium diethyl diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphonates.
Reduction: Reduction reactions can convert it to lower oxidation state phosphonates.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various substituted phosphonates and phosphonic acids, which have applications in different fields such as agriculture and medicine.
Scientific Research Applications
Calcium diethyl diphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonate compounds.
Biology: The compound is studied for its role in inhibiting bone resorption and its potential use in treating bone-related diseases.
Medicine: It is used in the treatment of osteoporosis and other bone disorders due to its ability to inhibit osteoclast-mediated bone resorption.
Industry: The compound is used in the formulation of detergents and water treatment chemicals due to its ability to chelate calcium ions.
Mechanism of Action
The mechanism of action of calcium diethyl diphosphonate involves its high affinity for hydroxyapatite, the mineral component of bone. The compound binds to hydroxyapatite surfaces and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition reduces bone turnover and helps in maintaining bone density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function.
Comparison with Similar Compounds
Similar Compounds
Etidronate: Another bisphosphonate used in the treatment of bone disorders.
Alendronate: A more potent bisphosphonate with similar applications.
Risedronate: Known for its high potency and efficacy in treating osteoporosis.
Uniqueness
Calcium diethyl diphosphonate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Unlike some other bisphosphonates, it has a lower incidence of side effects such as gastrointestinal discomfort and osteonecrosis of the jaw.
Properties
CAS No. |
39148-20-4 |
|---|---|
Molecular Formula |
C4H10CaO6P2+2 |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
calcium;ethoxy-oxido-oxophosphanium |
InChI |
InChI=1S/2C2H5O3P.Ca/c2*1-2-5-6(3)4;/h2*2H2,1H3;/q;;+2 |
InChI Key |
YCTUQFVRTWIPMP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)[O-].CCO[P+](=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)













